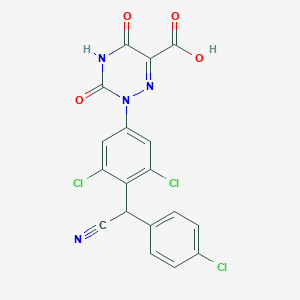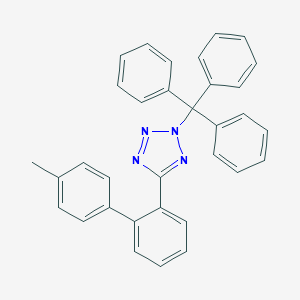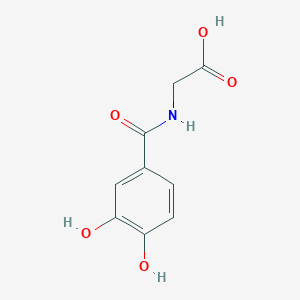
2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of triazine carboxylic acid with alcohols under catalytic conditions to produce specific impurities, indicating the complexity and precision required in synthesizing such molecules. For instance, the synthesis of an unspecified impurity in diclazutil, a closely related compound, demonstrates the intricate reactions involved in producing such complex molecules (Hou Zhongke, 2011).
Molecular Structure Analysis
The molecular structure of related triazine compounds can be elucidated using various spectroscopic techniques, including MS, element analysis, IR, UV, and NMR. These methods confirm the specific structural features of the compounds, providing insights into their molecular configurations and the nature of their chemical bonds (Hou Zhongke, 2011).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, showcasing their reactivity and potential for forming new compounds. For example, the interaction of triazine derivatives with 1,2-dibromoethane leads to the formation of novel compounds, highlighting the versatility and reactivity of triazine-based molecules (A. Rybakova & D. Kim, 2021).
Wissenschaftliche Forschungsanwendungen
Triazine Compounds and Biological Activities
Heterocyclic compounds bearing the triazine scaffold exhibit a broad spectrum of biological activities. Triazines, including 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, are weak bases that prefer nucleophilic substitution over electrophilic substitution due to their weaker resonance energy compared to benzene. These compounds have been synthesized and evaluated across various models, demonstrating significant antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for the development of future drugs, highlighting its importance in medicinal chemistry research (Verma, Sinha, & Bansal, 2019).
Environmental Impact and Treatment of Pesticide Wastewater
The pesticide production industry generates wastewater containing toxic pollutants, including phenoxy herbicides like 2,4-D. These compounds can pose significant environmental risks if not adequately treated. Biological processes and granular activated carbon have been used to treat high-strength wastewaters rich in recalcitrant compounds, demonstrating 80-90% removal efficiency. This treatment approach aims at producing high-quality effluent, showcasing the efforts to mitigate the environmental impact of pesticide contaminants (Goodwin, Carra, Campo, & Soares, 2018).
Sorption Studies on Phenoxy Herbicides
Research on the sorption behavior of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals provides insights into the environmental fate of these compounds. Factors influencing their sorption include soil pH, organic carbon content, and the presence of metal oxides. Understanding these interactions is crucial for predicting the mobility and persistence of phenoxy herbicides in the environment, guiding environmental protection and pollution control strategies (Werner, Garratt, & Pigott, 2012).
Eigenschaften
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUKSKRPLYKKLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |
CAS RN |
862243-46-7 |
Source


|
| Record name | Diclazuril, 6-carboxylic acid- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)





![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)
